Dorzolamide N-Sulfonamide Dimer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

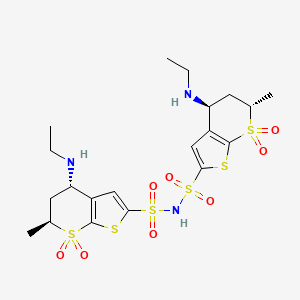

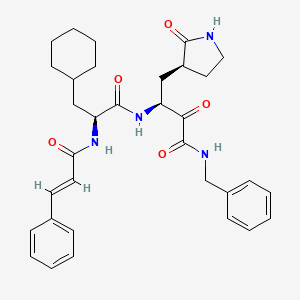

DorzolamideN-SulfonamideDimer: is a compound that belongs to the class of sulfonamide derivatives. It is primarily known for its role as a carbonic anhydrase inhibitor, which is used in the treatment of elevated intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension . This compound is a non-bacteriostatic sulfonamide derivative and is used topically in ophthalmic solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DorzolamideN-SulfonamideDimer involves several steps. One of the key intermediates in the synthesis is (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate can be obtained in a diastereoisomerically pure form through a stereoselective solvolysis of the acetate ester in an acetone/phosphate buffer mixture . The reaction proceeds via an SN1-like pathway, and the structure of the intermediate is confirmed by single-crystal X-ray analysis .

Industrial Production Methods: Industrial production of DorzolamideN-SulfonamideDimer involves the oxidation of a hydroxysulfonamide in the presence of an oxidizing agent such as a peracid, tert-butyl hydroperoxide, or hydrogen peroxide . The process also includes the separation of cis- and trans-isomers using a carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: DorzolamideN-SulfonamideDimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using agents like tert-butyl hydroperoxide or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like sodium azide.

Major Products: The major products formed from these reactions include various sulfonamide derivatives and intermediates that can be further functionalized for different applications .

Scientific Research Applications

Chemistry: In chemistry, DorzolamideN-SulfonamideDimer is used as a scaffold for the development of new chemical entities with improved activity for intraocular pressure management .

Biology and Medicine: In biology and medicine, this compound is used to treat elevated intraocular pressure in glaucoma patients. It has also been investigated for its potential antibacterial and antiviral activities .

Industry: In the industrial sector, DorzolamideN-SulfonamideDimer is used in the production of ophthalmic solutions for the treatment of ocular conditions .

Mechanism of Action

DorzolamideN-SulfonamideDimer exerts its effects by inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium . This inhibition reduces the production of aqueous humor, thereby decreasing intraocular pressure . The compound binds to the active site of the enzyme, preventing the conversion of carbonic acid to bicarbonate and protons .

Comparison with Similar Compounds

Acetazolamide: Another carbonic anhydrase inhibitor used for similar indications but with more systemic side effects.

Methazolamide: Similar to acetazolamide but with a longer duration of action.

Sulfoximines and Sulfonimidates: These compounds share structural similarities with DorzolamideN-SulfonamideDimer and are used in various chemical and medicinal applications.

Uniqueness: DorzolamideN-SulfonamideDimer is unique due to its high specificity for carbonic anhydrase II and IV, leading to fewer systemic side effects compared to other carbonic anhydrase inhibitors . Its topical application also minimizes systemic exposure, making it a preferred choice for treating ocular hypertension and glaucoma .

Properties

Molecular Formula |

C20H29N3O8S6 |

|---|---|

Molecular Weight |

631.9 g/mol |

IUPAC Name |

(4S,6S)-4-(ethylamino)-N-[[(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-yl]sulfonyl]-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |

InChI |

InChI=1S/C20H29N3O8S6/c1-5-21-15-7-11(3)34(24,25)19-13(15)9-17(32-19)36(28,29)23-37(30,31)18-10-14-16(22-6-2)8-12(4)35(26,27)20(14)33-18/h9-12,15-16,21-23H,5-8H2,1-4H3/t11-,12-,15-,16-/m0/s1 |

InChI Key |

OTVNOYKKKXGTOL-APYUEPQZSA-N |

Isomeric SMILES |

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)NS(=O)(=O)C3=CC4=C(S3)S(=O)(=O)[C@H](C[C@@H]4NCC)C)C |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)NS(=O)(=O)C3=CC4=C(S3)S(=O)(=O)C(CC4NCC)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)

![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13428921.png)

![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide](/img/structure/B13428970.png)

![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)